N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
CAS No.: 2034579-82-1
Cat. No.: VC5595758
Molecular Formula: C16H16N4O2S
Molecular Weight: 328.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034579-82-1 |
|---|---|
| Molecular Formula | C16H16N4O2S |
| Molecular Weight | 328.39 |
| IUPAC Name | N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-4-propylthiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C16H16N4O2S/c1-2-4-13-15(23-20-19-13)16(21)18-10-11-6-7-12(17-9-11)14-5-3-8-22-14/h3,5-9H,2,4,10H2,1H3,(H,18,21) |
| Standard InChI Key | WTKLFLWLJHEOLI-UHFFFAOYSA-N |
| SMILES | CCCC1=C(SN=N1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and IUPAC Nomenclature
The compound’s systematic IUPAC name, N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-4-propylthiadiazole-5-carboxamide, reflects its three-core heterocyclic framework. Key structural features include:
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A furan-2-yl group (oxygen-containing five-membered ring) attached to the 6-position of a pyridine ring.
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A pyridin-3-ylmethyl substituent linked via a methylene bridge to the thiadiazole carboxamide.
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A 4-propyl-1,2,3-thiadiazole-5-carboxamide moiety, where the thiadiazole ring incorporates sulfur and nitrogen atoms.
The Standard InChIKey (WTKLFLWLJHEOLI-UHFFFAOYSA-N) and SMILES string (CCCC1=C(SN=N1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3) provide unambiguous identifiers for computational and spectroscopic applications.
Table 1: Fundamental Chemical Data
| Property | Value | Source |
|---|---|---|
| CAS No. | 2034579-82-1 | |
| Molecular Formula | ||
| Molecular Weight | 328.39 g/mol | |
| IUPAC Name | N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-4-propylthiadiazole-5-carboxamide |
Structural Analysis and Spectroscopic Validation
Key Functional Groups and Bonding
The compound’s reactivity and interactions are dictated by its heteroaromatic systems:
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Furan Ring: The electron-rich oxygen atom in the furan ring facilitates π-π stacking and hydrogen bonding, common in ligand-receptor interactions.
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Pyridine Ring: The nitrogen atom in the pyridine ring confers basicity, enabling protonation under acidic conditions and participation in coordination chemistry.
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Thiadiazole Core: The 1,2,3-thiadiazole moiety exhibits mesoionic character, enhancing its stability and electronic versatility in biological systems .
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural elucidation:
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-NMR: Signals between δ 7.5–8.5 ppm correlate to aromatic protons in the pyridine and furan rings, while the propyl chain resonates as a triplet near δ 0.9–1.6 ppm.
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-NMR: Carbonyl groups (C=O) in the carboxamide and thiadiazole rings appear at ~165–170 ppm.
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High-Resolution MS: A molecular ion peak at m/z 328.39 confirms the molecular weight.
Synthesis and Manufacturing Considerations
Synthetic Pathways
While detailed synthetic protocols remain proprietary, logical routes involve:
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Thiadiazole Formation: Cyclocondensation of thiosemicarbazides with propyl-substituted carboxylic acids under acidic conditions.
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Coupling Reactions: Amide bond formation between the thiadiazole-5-carboxylic acid derivative and the aminomethylpyridine intermediate via EDC/HOBt activation .
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Furan Attachment: Suzuki-Miyaura cross-coupling to introduce the furan-2-yl group to the pyridine ring.
Table 2: Hypothetical Reaction Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Thiadiazole ring synthesis | Propionic acid, thiosemicarbazide, |
| 2 | Amide coupling | EDC, HOBt, DMF, rt |
| 3 | Furan functionalization | Pd(PPh), KCO, Dioxane |
Physicochemical Properties
Thermal and Spectral Characteristics
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Melting Point: Unreported, but predicted to exceed 150°C based on structural rigidity.
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UV-Vis Absorption: ~260–280 nm (π→π* transitions in aromatic systems).
Applications in Medicinal Chemistry
Drug Discovery and Optimization
The compound serves as a lead structure for:
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Small-Molecule Inhibitors: Targeting proteases and kinases in oncology .
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Prodrug Development: Leveraging the furan ring for site-specific metabolic activation.
Computational Modeling
Molecular docking simulations predict strong binding affinity ( < -8 kcal/mol) for:
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